2-Amino-5-nitrobenzenesulfonamide
Overview
Description
2-Amino-5-nitrobenzenesulfonamide is a chemical compound that has drawn considerable attention from the scientific community due to its numerous applications in various fields of research and industry. It has a molecular weight of 217.21 .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-nitrobenzenesulfonamide is C6H7N3O4S . More detailed structural analysis would require specific studies or computational modeling.Chemical Reactions Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Sulfenamides, a class of organosulfur compounds, have been known to undergo a variety of reactions .Scientific Research Applications
Intramolecular Arylation of 2-Nitrobenzenesulfonamides
- Summary of Application : 2-Nitrobenzenesulfonyl (Nos) amides are used as intramolecular arylation agents for the synthesis of diverse nitrogenous heterocycles .
- Methods of Application : The Nos group is used as an activating/protecting group for the alkylation of primary amines. Nos amides have been incorporated into reaction products in three different scenarios: integration of an intact Nos group as part of the target structure, reduction of the nitro group and integration into a heterocycle, and use of Nos as a source of C/N-arylation via formation of a C–C or C–N bond .
- Results or Outcomes : This methodology has become very popular in solid-phase synthesis, initially in peptide chemistry and subsequently in the synthesis of polyfunctional nonpeptidyl molecules .
Synthesis of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid
- Summary of Application : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
- Methods of Application : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
- Results or Outcomes : The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), have been evaluated .
Synthesis of Schiff Base Metal Complexes
- Summary of Application : Metal complexes of Cu (II), Co (II), Ni (II) and Zn (II) of Schiff base derived from 5-chloro-2-hydroxybenzaldehyde and 4-nitobenzenesulfonamide have been prepared .
- Methods of Application : The Schiff base was synthesized from 5-chloro-2-hydroxybenzaldehyde and 4-nitobenzenesulfonamide, and then used to prepare metal complexes .
- Results or Outcomes : The metal complexes were characterized based on physical characteristics, micro-analytical data, H NMR, FTIR and UV spectrum data .
Halogenation, Sulfonation, and Nitration of Aromatic Compounds
- Summary of Application : 2-Amino-5-nitrobenzenesulfonamide is used in the nitration of aromatic compounds, which is an important synthetic pathway to generating arylamines .
Halogenation, Sulfonation, and Nitration of Aromatic Compounds
Safety And Hazards
properties
IUPAC Name |
2-amino-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKATTZSUUSDLRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571961 | |
Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzenesulfonamide | |
CAS RN |
54734-85-9 | |
Record name | 2-Amino-5-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54734-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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